

RG7167: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: RG7167

Cat. No.: B1574684

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An In-depth Overview of the MEK Inhibitor **RG7167** (CH4987655/RO4987655)

Introduction

RG7167, also known as CH4987655 and RO4987655, is a potent, orally bioavailable, and highly selective allosteric inhibitor of Mitogen-activated protein kinase kinase (MEK) 1 and 2. Developed by Chugai Pharmaceutical and Roche, **RG7167** was investigated for the treatment of solid tumors.[1] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK is a critical therapeutic target in various cancers where this pathway is constitutively activated. This document provides a comprehensive technical overview of **RG7167**, including its chemical properties, mechanism of action, preclinical and clinical data, and detailed experimental protocols.

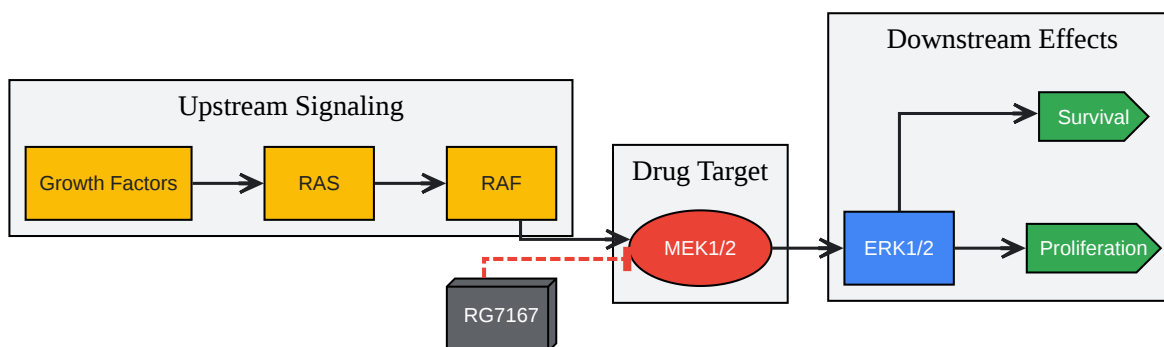
Chemical Structure and Properties

RG7167 is a synthetic organic small molecule belonging to the benzamide class of compounds.[1][2] Its chemical structure is characterized by a unique 3-oxo-oxazinane ring.[3]

Property	Value	Source
IUPAC Name	3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)-5-[(tetrahydro-3-oxo-2H-1,2-oxazin-2-yl)methyl]-benzamide	[4]
SMILES	<chem>FC(C(F)=C(NC1=CC=C(I)C=C1F)C(C(NOCCO)=O)=C2)=C2CN3C(CCCO3)=O</chem>	[5]
CAS Number	874101-00-5	[3][4]
Molecular Formula	C20H19F3IN3O5	[4][5]
Molecular Weight	565.28 g/mol	[4][5]
Solubility	Soluble in DMSO (≥ 40 mg/mL)	[4][5]

Mechanism of Action and Signaling Pathway

RG7167 is a non-ATP-competitive, allosteric inhibitor of MEK1 and MEK2.[6] By binding to a pocket adjacent to the ATP-binding site, it prevents the conformational changes required for MEK activation, thereby inhibiting the phosphorylation of its downstream targets, ERK1 and ERK2.[7] The inhibition of ERK phosphorylation blocks the signal transduction cascade that promotes cell proliferation, differentiation, and survival.[8]



[Click to download full resolution via product page](#)Figure 1: **RG7167** Inhibition of the RAS/RAF/MEK/ERK Signaling Pathway.

Preclinical Data

RG7167 has demonstrated potent anti-proliferative and antitumor activity in a range of preclinical models.

In Vitro Activity

Parameter	Value	Cell Line(s)	Source
MEK1/2 IC50	5.2 nM	-	[5][6]
Cell Proliferation IC50	1-10 nM	COLO205, HT29, QG56, MIA PaCa-2	[4]
NCI-H2122 Proliferation IC50	6.5 nM	NCI-H2122	[5]

In Vivo Antitumor Efficacy

Single-agent oral administration of **RG7167** resulted in complete tumor regression in various xenograft models.[6] In NCI-H2122 xenografts, **RG7167** treatment led to significant tumor growth inhibition.[5]

Dose	Tumor Growth Inhibition (Day 3)	Xenograft Model	Source
1.0 mg/kg	119%	NCI-H2122	[5]
2.5 mg/kg	145%	NCI-H2122	[5]
5.0 mg/kg	150%	NCI-H2122	[5]

Clinical Data

RG7167 has been evaluated in Phase I clinical trials in healthy volunteers and patients with advanced solid tumors.

Pharmacokinetics in Healthy Volunteers (Single Oral Dose)

Parameter	0.5 mg	1 mg	2 mg	3 mg	4 mg	Source
t _{max} (h)	~1	~1	~1	~1	~1	[6]
t _{1/2} (h)	~25	~25	~25	~25	~25	[6]
C _{max} (ng/mL)	-	-	-	-	-	[6]
AUC (ng*h/mL)	-	-	-	-	-	[6]
Intersubject Variability (C _{max})	9-23%	9-23%	9-23%	9-23%	9-23%	[6]
Intersubject Variability (AUC)	14-25%	14-25%	14-25%	14-25%	14-25%	[6]

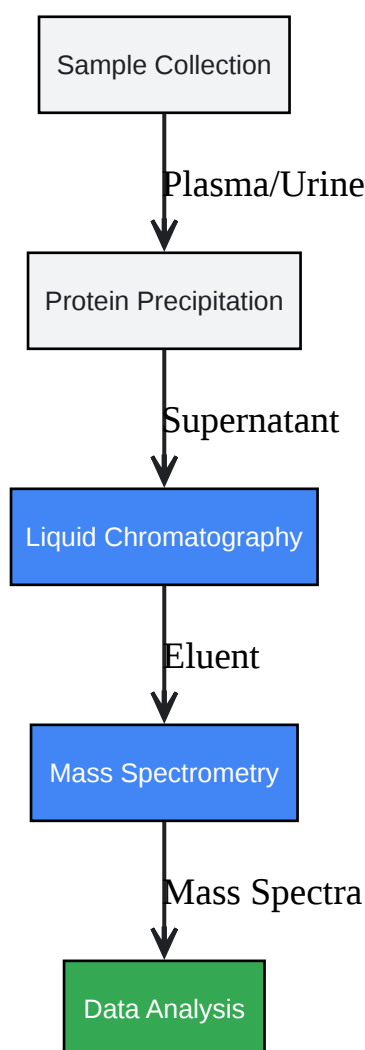
Phase I Study in Advanced Solid Tumors (NCT00817518)

- Maximum Tolerated Dose (MTD): 8.5 mg twice daily (BID).[9]
- Dose-Limiting Toxicities (DLTs): Blurred vision, elevated creatine phosphokinase (CPK).[9]
- Most Frequent Adverse Events: Rash-related toxicity (91.8%), gastrointestinal disorders (69.4%).[9]
- Pharmacodynamics: At the MTD, there was a high (mean 75%) and sustained inhibition of ERK phosphorylation in peripheral blood mononuclear cells (PBMCs).[9]
- Antitumor Activity: Clinical benefit was observed in 21.1% of evaluable patients, including two partial responses.[9] 79.4% of patients showed a reduction in fluorodeoxyglucose (FDG) uptake by positron emission tomography (PET) between baseline and Day 15.[9]

Experimental Protocols

The following are detailed methodologies for key experiments involving **RG7167**, synthesized from published studies and general best practices.

Quantification of **RG7167** in Plasma and Urine by LC-MS/MS



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Figure 2: Workflow for LC-MS/MS Bioanalysis of **RG7167**.

Objective: To determine the concentration of **RG7167** in biological matrices.

Materials:

- Plasma or urine samples
- **RG7167** analytical standard
- Internal standard (e.g., isotopically labeled **RG7167**)
- Acetonitrile
- Formic acid
- Water (LC-MS grade)
- LC-MS/MS system (e.g., ESI Q-TOF)

Protocol:

- Sample Preparation:
 - Thaw plasma or urine samples on ice.
 - To 100 μ L of sample, add 200 μ L of acetonitrile containing the internal standard to precipitate proteins.
 - Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in 100 μ L of mobile phase.
- LC-MS/MS Analysis:
 - Inject the prepared sample onto the LC-MS/MS system.
 - Chromatography: Use a C18 column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
 - Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) for **RG7167** and the internal standard.

- Data Analysis:
 - Quantify **RG7167** by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.[6]

Analysis of pERK Inhibition in PBMCs by Western Blot

Objective: To assess the pharmacodynamic effect of **RG7167** by measuring the inhibition of ERK phosphorylation.

Materials:

- Peripheral blood mononuclear cells (PBMCs)
- Phorbol 12-myristate 13-acetate (PMA)
- Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
- Primary antibodies: anti-pERK1/2 (e.g., Thr202/Tyr204), anti-total ERK1/2
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Western blotting equipment

Protocol:

- PBMC Isolation and Treatment:
 - Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
 - Treat PBMCs with **RG7167** at various concentrations for a specified time.
 - Stimulate the cells with PMA to induce ERK phosphorylation.
- Cell Lysis:
 - Wash the cells with ice-cold PBS and lyse in lysis buffer.

- Determine protein concentration using a BCA or Bradford assay.
- Western Blotting:
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibody against pERK1/2 overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using a chemiluminescent substrate and an imaging system.
 - Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
- Data Analysis:
 - Quantify the band intensities and normalize the pERK signal to the total ERK signal.

Conclusion

RG7167 is a well-characterized, potent, and selective MEK inhibitor with demonstrated preclinical and early clinical activity. Although its clinical development was discontinued, the data gathered provides valuable insights into the therapeutic potential and challenges of targeting the RAS/RAF/MEK/ERK pathway. The information and protocols presented in this guide serve as a resource for researchers in the fields of oncology and drug development.

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- To cite this document: BenchChem. [RG7167: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574684#rg7167-chemical-structure-and-properties]

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